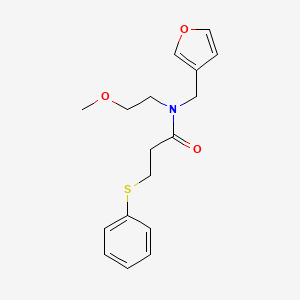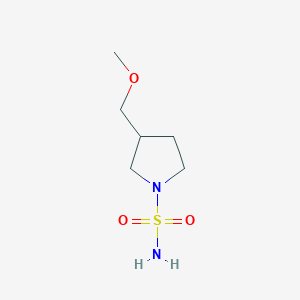
3-(Methoxymethyl)pyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)pyrrolidine-1-sulfonamide is a chemical compound with the CAS Number: 1342640-91-8 . It has a molecular weight of 194.25 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(methoxymethyl)-1-pyrrolidinesulfonamide . The InChI code for this compound is 1S/C6H14N2O3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 194.25 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
Research has demonstrated the synthesis of carbapenems with methoxyimine and substituted sulfonamide moieties, showing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. A specific compound with methylaminosulfonamide moiety exhibited the most significant antibacterial activity, emphasizing the role of substituents on the pyrrolidine ring in determining antibacterial efficiency (H. Jeon et al., 2007).
Catalysis and Organic Synthesis
Several studies have explored the catalytic applications of sulfonamide compounds. For instance, a novel pyrrolidine sulfonamide-based organocatalyst has been developed for catalyzing efficient α-aminoxylation reactions of aldehydes and ketones, offering excellent regio- and enantioselectivities (Wei Wang et al., 2004). Additionally, fluorous (S) pyrrolidine sulfonamide has been used as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes, with the notable feature of being recoverable and reusable without significant loss of catalytic activity and stereoselectivity (L. Zu et al., 2008).
Medicinal Chemistry
In the domain of medicinal chemistry, sulfonamide compounds have been identified as potent cell cycle inhibitors, with specific compounds advancing to clinical trials due to their antimitotic and antiproliferative properties against various cancer cell lines (T. Owa et al., 2002). Moreover, chiral pyrrolidinyl sulfonamides have been utilized to promote conjugate addition-elimination reactions with high enantioselectivities, demonstrating their potential in generating a variety of enantiomerically pure compounds through simple transformations (Junye Xu et al., 2008).
Environmental Applications
The degradation of sulfonamides, such as sulfamethoxazole, by thermo activated persulfate oxidation has been investigated, revealing that this method could be an efficient approach for the remediation of water contaminated by sulfonamides and related compounds (Yuefei Ji et al., 2015).
Safety and Hazards
Orientations Futures
While specific future directions for 3-(Methoxymethyl)pyrrolidine-1-sulfonamide are not mentioned in the sources I found, pyrrolidine compounds in general are of great interest in drug discovery due to their versatility . They are used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHRHQYHGQDHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342640-91-8 |
Source


|
| Record name | 3-(methoxymethyl)pyrrolidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)
![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)
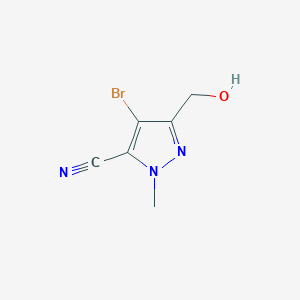
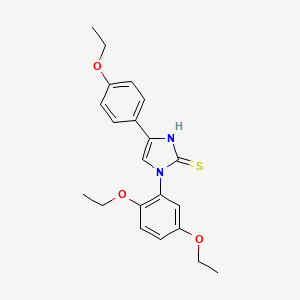
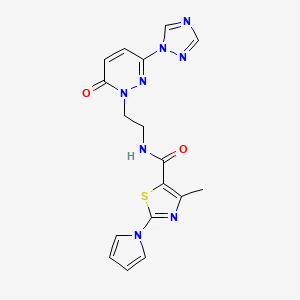
![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)
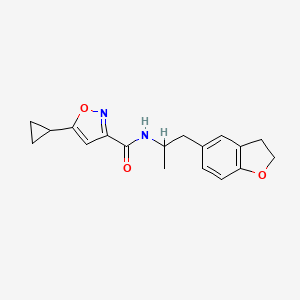

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)


